molecular formula C9H19N3 B1528680 1-(Azetidin-3-yl)-4-ethylpiperazine CAS No. 1342099-10-8

1-(Azetidin-3-yl)-4-ethylpiperazine

Cat. No. B1528680
CAS RN: 1342099-10-8
M. Wt: 169.27 g/mol
InChI Key: GFDHXJSILDAMHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies . For instance, azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The InChI code for the related compound “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H . This provides a detailed description of the molecular structure.


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives are diverse and complex . For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Enzyme Inhibition and Synthesis of Inhibitors

A convergent synthesis of a potent human leukocyte elastase inhibitor, [S-(R,S)]-2-[4-[(4-methylpiperazin-1-yl)carbonyl]phenoxy]-3,3-diethyl-N-[1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide (L-694,458), was achieved via chiral synthesis of key intermediates. This synthesis involved novel enantioselective lipase hydrolysis of ester and a chiral addition of Zn to piperonal, demonstrating the application of azetidine derivatives in enzyme inhibition and the synthesis of inhibitors (Cvetovich et al., 1996).

Potential Fungicidal Applications

Annulation of acid chloride on pyrazolone derivatives led to the synthesis of several 1-(2,3-diemthyl-1-phenylpyrazol-5-on-4-yl)-3,4-disubstituted-2-azetidinones, which were tested against two species of fungi. The study provided insights into structure-activity relationships, indicating potential fungicidal applications of azetidine derivatives (Giri et al., 1989).

Antitubercular Activity

Novel homopiperazine-pyrimidine-pyrazole hybrids, synthesized from ethyl 2-cyanoacetate and 4,6-dichloropyrimidine, showed potent in vitro antitubercular activity against M. tuberculosis H37Rv strains. These compounds demonstrated the potential of nitrogen-rich azetidine derivatives in antitubercular therapy (Vavaiya et al., 2022).

Antibacterial Applications

Newly synthesized 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-ones, derived from Schiff bases of 5-phenyltetrazole, exhibited significant antibacterial and antifungal activities, highlighting their potential as antibacterial agents (Mohite & Bhaskar, 2011).

Drug Discovery and Modification

The Minisci reaction was employed to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating the utility of azetidine derivatives in drug discovery and modification. This method was applied to compounds like the EGFR inhibitor gefitinib, showcasing the versatility of azetidine derivatives in the synthesis of drug molecules (Duncton et al., 2009).

Safety And Hazards

The safety and hazards associated with azetidine derivatives can vary depending on the specific compound. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has been classified with the signal word “Warning” and associated with several hazard statements including H302, H315, H319, and H335 .

Future Directions

Azetidine derivatives are a promising area of research, with potential applications in various fields including drug discovery . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

1-(azetidin-3-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-2-11-3-5-12(6-4-11)9-7-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHXJSILDAMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-4-ethylpiperazine

Synthesis routes and methods

Procedure details

To a mixed solution of 1-(1-(diphenylmethyl)azetidin-3-yl)-4-ethylpiperazine (12.7 g, 37.9 mmol) described in Production Example 1-3-1 and methanol (50 mL) was added palladium hydroxide-carbon (5.00 g) at room temperature. The resultant mixture was stirred under a hydrogen atmosphere at room temperature and at 0.35 MPa to 0.40 MPa for 10 hours. The reaction mixture was purged with a nitrogen atmosphere and was then filtrated using Celite. A filtrate was concentrated under a reduced pressure to give the title compound in the form of a mixture (12.4 g) with benzylbenzene. The product was used in the subsequent reaction without further purification.
Name
1-(1-(diphenylmethyl)azetidin-3-yl)-4-ethylpiperazine
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium hydroxide carbon
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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